molecular formula C21H17Cl3N2O4S B3496964 5,7-DICHLORO-8-QUINOLYL 2-CHLORO-5-(PIPERIDINOSULFONYL)BENZOATE

5,7-DICHLORO-8-QUINOLYL 2-CHLORO-5-(PIPERIDINOSULFONYL)BENZOATE

Cat. No.: B3496964
M. Wt: 499.8 g/mol
InChI Key: RLWYRVQAYOQPLU-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl 2-chloro-5-(piperidinosulfonyl)benzoate is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a quinoline ring substituted with chlorine atoms and a benzoate moiety linked to a piperidinosulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-8-quinolyl 2-chloro-5-(piperidinosulfonyl)benzoate typically involves multiple steps, starting with the preparation of the quinoline ring. The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The chlorination of the quinoline ring is achieved using chlorine gas or other chlorinating agents under controlled conditions .

The benzoate moiety is prepared separately through esterification reactions involving benzoic acid and appropriate alcohols. The piperidinosulfonyl group is introduced via sulfonylation reactions, where piperidine is reacted with sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 2-chloro-5-(piperidinosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

5,7-Dichloro-8-quinolyl 2-chloro-5-(piperidinosulfonyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dichloro-8-quinolyl 2-chloro-5-(piperidinosulfonyl)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit ATP synthase by binding to the magnesium binding site, preventing ATP production . Additionally, it may interact with DNA, leading to genotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-8-quinolyl 2-chloro-5-(piperidinosulfonyl)benzoate is unique due to its combination of a quinoline ring with a piperidinosulfonyl benzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O4S/c22-16-7-6-13(31(28,29)26-9-2-1-3-10-26)11-15(16)21(27)30-20-18(24)12-17(23)14-5-4-8-25-19(14)20/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWYRVQAYOQPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-DICHLORO-8-QUINOLYL 2-CHLORO-5-(PIPERIDINOSULFONYL)BENZOATE
Reactant of Route 2
Reactant of Route 2
5,7-DICHLORO-8-QUINOLYL 2-CHLORO-5-(PIPERIDINOSULFONYL)BENZOATE
Reactant of Route 3
Reactant of Route 3
5,7-DICHLORO-8-QUINOLYL 2-CHLORO-5-(PIPERIDINOSULFONYL)BENZOATE
Reactant of Route 4
5,7-DICHLORO-8-QUINOLYL 2-CHLORO-5-(PIPERIDINOSULFONYL)BENZOATE
Reactant of Route 5
5,7-DICHLORO-8-QUINOLYL 2-CHLORO-5-(PIPERIDINOSULFONYL)BENZOATE
Reactant of Route 6
5,7-DICHLORO-8-QUINOLYL 2-CHLORO-5-(PIPERIDINOSULFONYL)BENZOATE

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